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molecular formula C13H20BrN3O2 B8500569 (R)-tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

(R)-tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B8500569
M. Wt: 330.22 g/mol
InChI Key: HMLOVTCREDBBMH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999966B2

Procedure details

4-Bromopyrazole (2.94 g, 20 mmol) dissolved in DMF (20 mL) was cooled to 0° C., sodium hydride (900 mg, 22.5 mmol) was added portion-wise over 1 h. After warmed to room temperature and stirred for 1 h, tert-butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate (5.03 g, 20 mmol) was added, and the reaction mixture was heated at 100° C. overnight. The reaction mixture was quenched with saturated NH4Cl, and extracted with EtOAc. The organic layer was washed with H2O, brine, dried and concentrated. Crude mixture was column purified with mixture of EtOAc and hexane to give tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.97 g) as white solid.
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[H-].[Na+].CS(O[CH:14]1[CH2:19][CH2:18][CH2:17][N:16]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1)(=O)=O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:18]2[CH2:19][CH2:14][CH2:15][N:16]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:17]2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.03 g
Type
reactant
Smiles
CS(=O)(=O)OC1CN(CCC1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with H2O, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with mixture of EtOAc and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CN(CCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08999966B2

Procedure details

4-Bromopyrazole (2.94 g, 20 mmol) dissolved in DMF (20 mL) was cooled to 0° C., sodium hydride (900 mg, 22.5 mmol) was added portion-wise over 1 h. After warmed to room temperature and stirred for 1 h, tert-butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate (5.03 g, 20 mmol) was added, and the reaction mixture was heated at 100° C. overnight. The reaction mixture was quenched with saturated NH4Cl, and extracted with EtOAc. The organic layer was washed with H2O, brine, dried and concentrated. Crude mixture was column purified with mixture of EtOAc and hexane to give tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.97 g) as white solid.
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[H-].[Na+].CS(O[CH:14]1[CH2:19][CH2:18][CH2:17][N:16]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1)(=O)=O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:18]2[CH2:19][CH2:14][CH2:15][N:16]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:17]2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.03 g
Type
reactant
Smiles
CS(=O)(=O)OC1CN(CCC1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with H2O, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with mixture of EtOAc and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CN(CCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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